molecular formula C38H49N5O6S B10849982 (R)-3-((2S,3S)-3-(2-(4-((2-aminoethyl)(methyl)amino)-2,6-dimethylphenoxy)acetamido)-2-hydroxy-4-phenylbutanoyl)-N-((1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl)-5,5-dimethylthiazolidine-4-carboxamide

(R)-3-((2S,3S)-3-(2-(4-((2-aminoethyl)(methyl)amino)-2,6-dimethylphenoxy)acetamido)-2-hydroxy-4-phenylbutanoyl)-N-((1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl)-5,5-dimethylthiazolidine-4-carboxamide

Cat. No.: B10849982
M. Wt: 703.9 g/mol
InChI Key: DQMDEHSLPXZFSC-WLYLRDIASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of KNI-10762 involves multiple steps, including the formation of key intermediates and the final coupling reactions. The synthetic routes typically involve:

Industrial production methods for KNI-10762 would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

KNI-10762 undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Mechanism of Action

KNI-10762 exerts its effects by inhibiting the activity of plasmepsin 2, an enzyme involved in the degradation of hemoglobin in the malaria parasite. The compound binds to the active site of the enzyme, preventing it from catalyzing the hydrolysis of peptide bonds in hemoglobin . This inhibition disrupts the parasite’s ability to obtain essential nutrients, ultimately leading to its death.

Comparison with Similar Compounds

KNI-10762 is compared with other similar compounds, such as KNI-10729 and KNI-10683, which also target proteases. The uniqueness of KNI-10762 lies in its specific inhibitory activity against plasmepsin 2 and its potential for high selectivity and potency . Similar compounds include:

These comparisons highlight the unique properties of KNI-10762, making it a promising candidate for further research and development.

Properties

Molecular Formula

C38H49N5O6S

Molecular Weight

703.9 g/mol

IUPAC Name

(4R)-3-[(2S,3S)-3-[[2-[4-[2-aminoethyl(methyl)amino]-2,6-dimethylphenoxy]acetyl]amino]-2-hydroxy-4-phenylbutanoyl]-N-[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-5,5-dimethyl-1,3-thiazolidine-4-carboxamide

InChI

InChI=1S/C38H49N5O6S/c1-23-17-27(42(5)16-15-39)18-24(2)34(23)49-21-31(45)40-29(19-25-11-7-6-8-12-25)33(46)37(48)43-22-50-38(3,4)35(43)36(47)41-32-28-14-10-9-13-26(28)20-30(32)44/h6-14,17-18,29-30,32-33,35,44,46H,15-16,19-22,39H2,1-5H3,(H,40,45)(H,41,47)/t29-,30+,32-,33-,35+/m0/s1

InChI Key

DQMDEHSLPXZFSC-WLYLRDIASA-N

Isomeric SMILES

CC1=CC(=CC(=C1OCC(=O)N[C@@H](CC2=CC=CC=C2)[C@@H](C(=O)N3CSC([C@H]3C(=O)N[C@@H]4[C@@H](CC5=CC=CC=C45)O)(C)C)O)C)N(C)CCN

Canonical SMILES

CC1=CC(=CC(=C1OCC(=O)NC(CC2=CC=CC=C2)C(C(=O)N3CSC(C3C(=O)NC4C(CC5=CC=CC=C45)O)(C)C)O)C)N(C)CCN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.